molecular formula C9H13BrN2O2 B2394451 ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1692301-66-8

ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2394451
CAS No.: 1692301-66-8
M. Wt: 261.119
InChI Key: KOHVTJYGEWTSRY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by a 1-isopropyl substituent at the pyrazole ring’s nitrogen and an ethyl ester group at the 5-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and reactivity . However, commercial availability of this specific compound has been discontinued, as noted in CymitQuimica’s product catalog, likely due to shifting research priorities or synthetic challenges . Its molecular formula, inferred from analogs, is approximately C₉H₁₃BrN₂O₂, with a molecular weight of ~261.12 g/mol (exact data unavailable in provided evidence).

Properties

IUPAC Name

ethyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVTJYGEWTSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity: Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. This compound has shown promise in inhibiting various bacterial strains .
  • Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, demonstrating potential in inducing apoptosis and inhibiting cell proliferation .

Agricultural Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use as pesticides and herbicides due to their biological activity against pests and weeds .

Case Studies

Study Focus Findings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityDemonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against cancer cell lines .
Research on Antimicrobial PropertiesInhibition of Bacterial GrowthFound that this compound inhibited the growth of specific pathogenic bacteria .
Agricultural Chemical SynthesisDevelopment of PesticidesHighlighted the utility of pyrazole derivatives in creating effective agricultural chemicals .

This compound's biological activities can be attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects .
  • Pharmacokinetics: Studies are ongoing to assess the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to better understand its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : Bromine at position 4 (target compound) vs. position 5 (e.g., 1082828-31-6) alters electronic properties and reactivity, influencing cross-coupling efficiency in Suzuki reactions .
  • Ester Position : Ester groups at positions 3, 4, or 5 affect metabolic stability and hydrolysis rates .

Physicochemical Properties

  • Molecular Weight and Polarity : The isopropyl group increases molecular weight (~261 g/mol) compared to methyl analogs (~233 g/mol) . This also reduces polarity, impacting solubility in polar solvents.
  • Thermal Stability : Bromine substituents generally enhance thermal stability, but bulky groups like isopropyl may lower melting points due to disrupted crystal packing .

Biological Activity

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with significant potential in medicinal chemistry. This article focuses on its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN3O2C_{12}H_{14}BrN_{3}O_{2}, with a molecular weight of approximately 247.09 g/mol. The compound features key substituents:

  • Bromine atom at the 4-position
  • Isopropyl group at the 1-position
  • Ethyl ester group at the 5-position

These structural features contribute to its unique chemical properties and biological activities.

The biological activity of this compound is mediated through its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring are crucial for binding to these targets, leading to various biological effects. The compound has been investigated for its ability to inhibit pathways involved in cancer cell proliferation and microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones indicating its capacity to prevent bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notable findings include:

  • IC50 values indicating cytotoxicity against cancer cells, with some studies reporting values as low as 0.74 mg/mL for HepG2 cells .
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells, likely through the activation of specific signaling pathways .

Research Findings and Case Studies

A summary of relevant research findings is presented in the table below:

StudyBiological ActivityCell Line / PathogenIC50 / MIC ValueReference
Study AAntimicrobialStaphylococcus aureusMIC = 0.25 μg/mL
Study BAnticancerMCF7 (breast cancer)IC50 = 12.50 μM
Study CAnticancerHepG2 (liver cancer)IC50 = 0.74 mg/mL
Study DAntimicrobialEscherichia coliMIC = 0.22 μg/mL

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